molecular formula C31H44K2O18S2 B560681 Carboxyatractyloside CAS No. 33286-30-5

Carboxyatractyloside

Cat. No. B560681
CAS RN: 33286-30-5
M. Wt: 846.1243
InChI Key: FPJGZZYAZUKPAD-WWJHHVHBSA-L
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Description

Carboxyatractyloside (CATR) is a highly toxic diterpene glycoside . It inhibits the ADP/ATP translocase and is about 10 times more potent than its analog atractyloside . While atractyloside is effective in the inhibition of oxidative phosphorylation, carboxyatractyloside is considered to be more effective .


Molecular Structure Analysis

The molecular formula of Carboxyatractyloside is C31H46O18S2 . Its average mass is 846.997 Da and its monoisotopic mass is 846.124329 Da .


Chemical Reactions Analysis

Carboxyatractyloside is known to inhibit the ADP/ATP translocase . This inhibition is not reversed by increasing the concentration of adenine nucleotides, unlike its counterpart atractyloside .


Physical And Chemical Properties Analysis

Carboxyatractyloside has a molecular weight of 768.80 g/mol .

Scientific Research Applications

Acaricidal Activity

Scientific Field: Agricultural Science

Methods of Application

The toxicity of carboxyatractyloside was tested by tarsal application on T. urticae adults .

Results: Carboxyatractyloside led to significant mortality, oviposition inhibition, reduced hatchability of eggs, and natality inhibition . At the lowest dose (12.5 µg cm −2), it was the most effective, leading to mortality >60% after 5 days exposure, inhibiting oviposition by >70% and egg hatching by 33%; it also reduced natality by 80% .

Toxicity Analysis

Scientific Field: Forensic Medicine

Methods of Application: A method for quantifying Atractyloside and Carboxyatractyloside in blood was developed using solid-phase extraction and high-performance liquid chromatography coupled with high-resolution tandem mass spectrometry detection .

Results

The method was applied to a non-fatal case of intoxication with A. gummifera. A concentration of ATR and CATR in blood (883.1 and 119.0 µg/L, respectively) and urine (230.4 and 140.3 µg/L, respectively) was reported .

Mitochondrial Research

Scientific Field: Biochemistry

Methods of Application: Carboxyatractyloside is used to stabilize the nucleoside binding site of ANT on the cytoplasmic side of the inner membrane, blocking the exchange of matrix ATP and cytoplasmic ADP .

Results: This application of carboxyatractyloside helps in understanding the function of ANT and its role in cellular energy metabolism .

Safety And Hazards

Carboxyatractyloside is highly toxic and can be harmful if swallowed, in contact with skin, or if inhaled . Symptoms of carboxyatractyloside poisoning may include abdominal pain, nausea and vomiting, drowsiness, palpitations, sweating, and trouble breathing . In severe cases, convulsions, liver failure, and loss of consciousness may develop, which can lead to death .

properties

IUPAC Name

(1R,4S,7S,9S,10S,13R,15S)-15-hydroxy-7-[(2R,3R,4R,5R,6R)-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-4,5-disulfooxyoxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H46O18S2/c1-14(2)9-21(33)47-24-23(49-51(42,43)44)22(48-50(39,40)41)18(13-32)46-26(24)45-17-11-29(4)19-6-5-16-10-30(19,25(34)15(16)3)8-7-20(29)31(12-17,27(35)36)28(37)38/h14,16-20,22-26,32,34H,3,5-13H2,1-2,4H3,(H,35,36)(H,37,38)(H,39,40,41)(H,42,43,44)/t16-,17+,18-,19+,20+,22-,23+,24-,25+,26-,29+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFATIOBERWBDY-LNQSNDDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC1C(C(C(OC1OC2CC3(C4CCC5CC4(CCC3C(C2)(C(=O)O)C(=O)O)C(C5=C)O)C)CO)OS(=O)(=O)O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2C[C@]3([C@@H]4CC[C@@H]5C[C@@]4(CC[C@@H]3C(C2)(C(=O)O)C(=O)O)[C@H](C5=C)O)C)CO)OS(=O)(=O)O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H46O18S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

770.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carboxyatractyloside

CAS RN

33286-30-5, 77228-71-8
Record name Dipotassium dihydrogen 15α-hydroxy-2β-[[2-O-isovaleryl-3,4-di-O-sulphonato-β-D-glucopyranosyl]oxy]kaur-16-ene-18,19-dioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.753
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARBOXYATRACTYLOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SNP1XL23E6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
4,260
Citations
AM Woyda-Ploszczyca - Pharmaceutical Biology, 2023 - Taylor & Francis
Context The toxicity of atractyloside/carboxyatractyloside is generally well recognized and commonly ascribed to the inhibition of mitochondrial ADP/ATP carriers, which are pivotal for …
Number of citations: 8 www.tandfonline.com
HG Cutler, RJ Cole - Journal of Natural Products, 1983 - ACS Publications
… plants When paper chromotograms of carboxyatractyloside (developed in isopropanol, 1% … with carboxyatractyloside, we thought that the former, differing from carboxyatractyloside by …
Number of citations: 52 pubs.acs.org
S Luciani, N Martini, R Santi - Life Sciences, 1971 - Elsevier
… the identity with carboxyatractyloside cannot be stated with certainty. It should be added that the results presented in this paper do not support for the effects of carboxyatractyloside the …
Number of citations: 75 www.sciencedirect.com
E Pebay-Peyroula, C Dahout-Gonzalez, R Kahn… - Nature, 2003 - nature.com
ATP, the principal energy currency of the cell, fuels most biosynthetic reactions in the cytoplasm by its hydrolysis into ADP and inorganic phosphate. Because resynthesis of ATP occurs …
Number of citations: 087 www.nature.com
M Turgut, CC Alhan, M Gürgöze, A Kurt… - Annals of tropical …, 2005 - Taylor & Francis
Objective: Cocklebur (Xanthium strumarium) is an herbaceous annual plant with worldwide distribution. The seeds contain the glycoside carboxyatractyloside, which is highly toxic to …
Number of citations: 42 www.tandfonline.com
PV Vignais, PM Vignais, G Defaye - Biochemistry, 1973 - ACS Publications
… The inhibitionof [35S]carboxyatractyloside binding by bongkrekic acid is markedly … ]carboxyatractyloside previously bound to mitochondria is obtained by addition of carboxyatractyloside …
Number of citations: 181 pubs.acs.org
RJ Cole, HG Cutler, BP Stuart - Toxicants of plant origin, 1989 - taylorfrancis.com
The therapeutic and toxic properties of the root of the birdlime thistle Atractylis gummifera (L.) have been reported as far back in history as about 300 BC when Theophrastus noted that …
Number of citations: 5 www.taylorfrancis.com
IG Shabalina, TV Kramarova, J Nedergaard… - Biochemical …, 2006 - portlandpress.com
… In the present investigation, we used the inhibitor CAtr (carboxyatractyloside) to examine the involvement of the ANT (adenine nucleotide translocator) in the mediation of this UCP1-…
Number of citations: 97 portlandpress.com
N Badalamenti, M Bruno, R Pavela, F Maggi… - Journal of Pest …, 2023 - Springer
Plant-borne secondary metabolites are attracting high interest for their potential use in agricultural applications, with special reference to the control of arthropod pests. In the present …
Number of citations: 0 link.springer.com
H Pan, F Yang, D Xiang, F Shi - Journal of separation science, 2020 - Wiley Online Library
Xanthii Fructus is extensively used as an herbal medicine. Ingestion of this herb is associated with severe hepatotoxicity and nephrotoxicity. Atractyloside and carboxyatractyloside are …

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